molecular formula C14H11N3O3 B5545295 N'-(1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-2-furohydrazide

N'-(1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-2-furohydrazide

Cat. No. B5545295
M. Wt: 269.25 g/mol
InChI Key: FKQLJFBWDKUXCR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-2-furohydrazide, also known as indole-2-carboxylic acid furoyl hydrazone, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound has been studied extensively for its synthesis method, mechanism of action, biochemical and physiological effects, and future directions in scientific research.

Mechanism of Action

The mechanism of action of N-(1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-2-furohydrazide involves the inhibition of various enzymes and pathways in the body. This compound has been shown to inhibit the activity of cyclooxygenase (COX) enzymes, which are involved in the production of prostaglandins and other inflammatory mediators. Additionally, it has been shown to inhibit the activity of topoisomerase enzymes, which are involved in DNA replication and repair.
Biochemical and Physiological Effects:
N-(1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-2-furohydrazide has been shown to have various biochemical and physiological effects in the body. This compound has been shown to reduce inflammation and pain, inhibit tumor growth, and exhibit anti-microbial activity. Additionally, it has been shown to have a low toxicity profile and minimal side effects.

Advantages and Limitations for Lab Experiments

N-(1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-2-furohydrazide has several advantages for use in lab experiments. This compound is relatively easy to synthesize and purify, and it has a high degree of stability. Additionally, it has been shown to have a low toxicity profile and minimal side effects. However, one limitation of this compound is its limited solubility in aqueous solutions, which can make it difficult to use in certain experiments.

Future Directions

There are several future directions for scientific research involving N-(1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-2-furohydrazide. One potential direction is the development of new anti-inflammatory and anti-cancer drugs based on the structure of this compound. Additionally, this compound could be further studied for its potential use as a fluorescent probe or catalyst in organic synthesis. Finally, more research is needed to fully understand the mechanism of action of this compound and its potential applications in various fields.

Synthesis Methods

The synthesis of N-(1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-2-furohydrazide is a multi-step process that involves the reaction of N'-(1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-2-furohydrazideboxylic acid with furoyl hydrazine in the presence of a catalyst. The resulting product is then purified using various techniques, such as recrystallization and column chromatography.

Scientific Research Applications

N-(1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-2-furohydrazide has been studied extensively for its potential applications in scientific research. This compound has been shown to exhibit anti-inflammatory, anti-cancer, and anti-microbial properties. Additionally, it has been studied for its potential use as a fluorescent probe and as a catalyst in organic synthesis.

properties

IUPAC Name

N-(2-hydroxy-1-methylindol-3-yl)iminofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11N3O3/c1-17-10-6-3-2-5-9(10)12(14(17)19)15-16-13(18)11-7-4-8-20-11/h2-8,19H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKQLJFBWDKUXCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2C(=C1O)N=NC(=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(Z)-(1-methyl-2-oxoindol-3-ylidene)amino]furan-2-carboxamide

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